Cas no 2229122-37-4 (1-{7-oxabicyclo2.2.1heptan-2-yl}ethane-1,2-diol)

1-{7-oxabicyclo2.2.1heptan-2-yl}ethane-1,2-diol structure
2229122-37-4 structure
商品名:1-{7-oxabicyclo2.2.1heptan-2-yl}ethane-1,2-diol
CAS番号:2229122-37-4
MF:C8H14O3
メガワット:158.194962978363
CID:6597884
PubChem ID:165710233

1-{7-oxabicyclo2.2.1heptan-2-yl}ethane-1,2-diol 化学的及び物理的性質

名前と識別子

    • 1-{7-oxabicyclo2.2.1heptan-2-yl}ethane-1,2-diol
    • 1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethane-1,2-diol
    • 2229122-37-4
    • EN300-1754904
    • インチ: 1S/C8H14O3/c9-4-7(10)6-3-5-1-2-8(6)11-5/h5-10H,1-4H2
    • InChIKey: CAWVVAWIOZEXQB-UHFFFAOYSA-N
    • ほほえんだ: O1C2CCC1C(C(CO)O)C2

計算された属性

  • せいみつぶんしりょう: 158.094294304g/mol
  • どういたいしつりょう: 158.094294304g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 148
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 4
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.2
  • トポロジー分子極性表面積: 49.7Ų

1-{7-oxabicyclo2.2.1heptan-2-yl}ethane-1,2-diol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1754904-0.05g
1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethane-1,2-diol
2229122-37-4
0.05g
$1272.0 2023-09-20
Enamine
EN300-1754904-0.25g
1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethane-1,2-diol
2229122-37-4
0.25g
$1393.0 2023-09-20
Enamine
EN300-1754904-1.0g
1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethane-1,2-diol
2229122-37-4
1g
$1515.0 2023-06-03
Enamine
EN300-1754904-5g
1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethane-1,2-diol
2229122-37-4
5g
$4391.0 2023-09-20
Enamine
EN300-1754904-10.0g
1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethane-1,2-diol
2229122-37-4
10g
$6512.0 2023-06-03
Enamine
EN300-1754904-2.5g
1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethane-1,2-diol
2229122-37-4
2.5g
$2969.0 2023-09-20
Enamine
EN300-1754904-5.0g
1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethane-1,2-diol
2229122-37-4
5g
$4391.0 2023-06-03
Enamine
EN300-1754904-10g
1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethane-1,2-diol
2229122-37-4
10g
$6512.0 2023-09-20
Enamine
EN300-1754904-0.5g
1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethane-1,2-diol
2229122-37-4
0.5g
$1453.0 2023-09-20
Enamine
EN300-1754904-0.1g
1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethane-1,2-diol
2229122-37-4
0.1g
$1332.0 2023-09-20

1-{7-oxabicyclo2.2.1heptan-2-yl}ethane-1,2-diol 関連文献

1-{7-oxabicyclo2.2.1heptan-2-yl}ethane-1,2-diolに関する追加情報

Introduction to 1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethane-1,2-diol (CAS No: 2229122-37-4)

1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethane-1,2-diol (CAS No: 2229122-37-4) is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. Its unique bicyclic scaffold, combined with the presence of a diol functional group, makes it a promising candidate for further investigation in medicinal chemistry. This compound belongs to a class of molecules that exhibit potential biological activity, and its synthesis and characterization have been the focus of several research endeavors.

The molecular structure of 1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethane-1,2-diol features a seven-membered oxygen-containing heterocycle fused to an ethane backbone with two hydroxyl groups. This arrangement creates a rigid framework that may contribute to the compound's binding affinity and selectivity when interacting with biological targets. The presence of the diol moiety further enhances its potential as a pharmacophore, as diols are known to participate in various biochemical interactions.

In recent years, there has been a growing interest in developing novel therapeutic agents with structural motifs that mimic natural products or bioactive scaffolds. The bicyclic system in 1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethane-1,2-diol aligns well with this trend, as such structures are often found in biologically active compounds. The compound's architecture suggests potential applications in the development of drugs targeting neurological disorders, inflammation, and other diseases where precise molecular recognition is crucial.

One of the key aspects of studying 1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethane-1,2-diol is its synthetic accessibility. Researchers have developed efficient synthetic routes to construct its complex framework, leveraging advanced organic transformations such as intramolecular cyclizations and functional group interconversions. These synthetic strategies not only provide insights into the construction of similar molecules but also offer opportunities for structural optimization.

The pharmacological evaluation of 1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethane-1,2-diol has been conducted in several preclinical studies, where its interactions with various biological targets have been explored. Preliminary findings indicate that the compound exhibits moderate affinity for certain enzymes and receptors, suggesting its potential as an intermediate in drug development pipelines. Further studies are warranted to fully elucidate its mechanism of action and therapeutic efficacy.

The diol functional group in 1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethane-1,2-diol plays a critical role in determining its reactivity and biological activity. Diols are versatile chemical entities that can engage in hydrogen bonding, forming stable complexes with biomolecules such as proteins and nucleic acids. This property makes them valuable tools in medicinal chemistry for designing molecules that interact selectively with specific biological targets.

Recent advances in computational chemistry have enabled researchers to predict the binding modes and affinity of 1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethane-1,2-diol towards various biological targets with high accuracy. These computational studies have provided valuable insights into how the compound's structure influences its interactions with proteins and enzymes, guiding the design of more potent derivatives.

The synthesis and characterization of analogs of 1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethane-1,2-diol have also been explored to assess the impact of structural modifications on biological activity. By introducing subtle changes in the bicyclic core or replacing one of the hydroxyl groups with other functional groups, researchers can fine-tune the pharmacological properties of these compounds.

The potential applications of 1-{7-oxabicyclo[...]

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